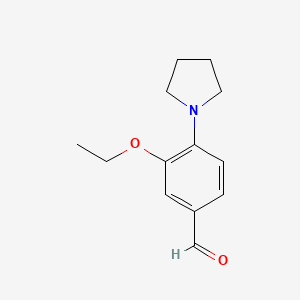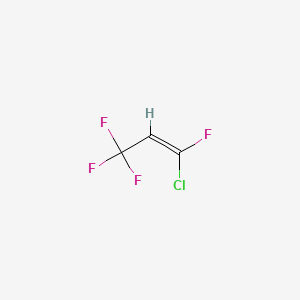
3-Éthoxy-4-pyrrolidin-1-yl-benzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.29 g/mol . This compound is characterized by the presence of an ethoxy group, a pyrrolidine ring, and a benzaldehyde moiety. It is primarily used in research settings, particularly in the field of proteomics .
Applications De Recherche Scientifique
3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.
Industry: Limited use in industrial applications, primarily focused on research and development.
Méthodes De Préparation
The synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde involves several steps:
Formation of N-phenylpyrrolidine: This is achieved by refluxing 1,4-dibromobutane with aniline in the presence of sodium sulfate.
Analyse Des Réactions Chimiques
3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives of the original compound.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound also contains a pyrrolidine ring and a benzene ring but differs in the presence of a nitrile group instead of an aldehyde group.
3-Methoxy-4-pyrrolidin-1-yl-benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
The uniqueness of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde lies in its specific combination of functional groups, which can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
IUPAC Name |
3-ethoxy-4-pyrrolidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13-9-11(10-15)5-6-12(13)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVRGSUOHBRGEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)





